

A Comparative Guide to the Validation of Drospirenone Analytical Methods Following ICH Guidelines

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Compound of Interest

Compound Name: *Drospirenone*

Cat. No.: *B1670955*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of **drospirenone** in pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The included data, derived from peer-reviewed studies, offers a valuable resource for method development, validation, and quality control of **drospirenone** formulations.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters of different analytical methods for **drospirenone**, providing a clear comparison of their performance characteristics.

Table 1: Comparison of HPLC Method Validation Parameters for **Drospirenone**

Parameter	Method 1 (RP-HPLC)[1]	Method 2 (RP-HPLC)[2]	Method 3 (HPLC)[3]	Method 4 (RP-HPLC)[4]
Linearity Range (µg/mL)	3-18	3-18	5-60	10-60
Correlation Coefficient (r ²)	1.0	0.9993	>0.999	0.987
Accuracy (% Recovery)	99.06 - 100.62	99.06 - 100.78	100.4 ± 0.5	100.5 ± 0.5
Precision (% RSD)	< 2.0 (Inter-day)	< 2.0 (Inter-day)	< 1.4 (Intra-day & Inter-day)	< 1.4 (Intra-day & Inter-day)
Limit of Detection (LOD)	Not Reported	Not Reported	Not Reported	Not Reported
Limit of Quantitation (LOQ)	Not Reported	Not Reported	Not Reported	Not Reported
Specificity	Stability-indicating	Stability-indicating	Stability-indicating	Stability-indicating

Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Drospirenone

Parameter	Method 5 (UV-Vis)[5]
Linearity Range (µg/mL)	3-15
Correlation Coefficient (r ²)	0.9999
Accuracy (% Recovery)	99.28 - 102.11
Precision (% RSD)	1.73
Limit of Detection (LOD) (µg/mL)	0.363
Limit of Quantitation (LOQ) (µg/mL)	1.04
Specificity	Method demonstrated specificity in the presence of excipients.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation studies.

Method 1: Stability-Indicating RP-HPLC Method

- Instrumentation: Shimadzo Prominence model L20 HPLC system with SPD 20A prominence UV-Vis detector.
- Column: RESTEX allure C18 (250mm × 4.6mm i.d., 3 µm particle size).
- Mobile Phase: Methanol: Water (65:35 v/v), isocratic elution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 247 nm.
- Injection Volume: 20 µL.
- Forced Degradation:
 - Acidic: 0.1 M HCl at 80°C for 30 min.

- Alkaline: 0.1 M NaOH at 80°C for 30 min.
- Oxidative: 3% H₂O₂ at 80°C for 30 min.
- Neutral: Water at 80°C for 30 min.
- Photolytic: Exposure to UV light.

Method 2: Stability-Indicating RP-HPLC Method

- Instrumentation: Shimadzo Prominence L20 HPLC system with UV-Vis detector.
- Column: Restex Allure C18 (250mm × 4.6mm i.d., 3 µm particle size).
- Mobile Phase: Acetonitrile: Water (65:35 v/v), isocratic elution.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Injection Volume: 20 µL.
- Forced Degradation:
 - Acidic, Alkaline, Oxidative, Neutral, and Photolytic conditions were applied as per ICH guidelines.

Method 3: Stability-Indicating HPLC Method

- Column: Nova-Pak CN.
- Mobile Phase: K₂HPO₄ 50 mM and Acetonitrile (60:40, v/v), pH 8.0.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 245 nm.
- Forced Degradation:

- Acidic: 0.1 M HCl at 80°C for 1 hour.
- Basic and Oxidative conditions were also employed.
- Thermal and Photolytic: Exposure of solid drug to 80°C and light (visible and UV) for 5 days.

Method 4: Stability-Indicating RP-HPLC Method

- Column: C18 Thermo Hypersil BDS (250 x 4.6 mm, 5 µm).
- Mobile Phase: Ammonium acetate: Acetonitrile (70:30), pH 6.8-7.2.
- Flow Rate: 1.0 mL/min.
- Detection: PDA detector.
- Forced Degradation:
 - Acidic: 0.1 M HCl, 1 M HCl at 80°C for 30 minutes.
 - Alkaline: 0.01 M NaOH, 0.1 M NaOH, 1 M NaOH at 80°C for 30 minutes.
 - Oxidative: 1% or 3% H₂O₂ at room temperature or 80°C.
 - Thermal and Photolytic degradation were also performed according to ICH guidelines.

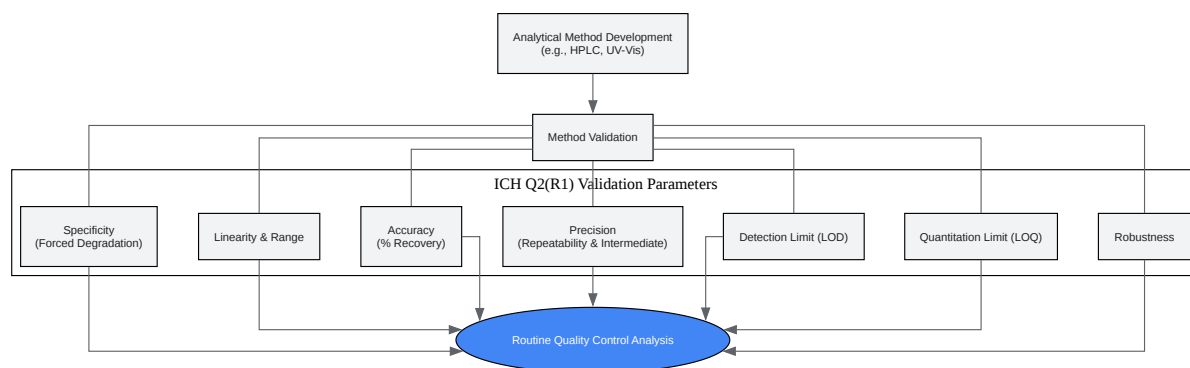
Method 5: UV-Vis Spectrophotometric Method

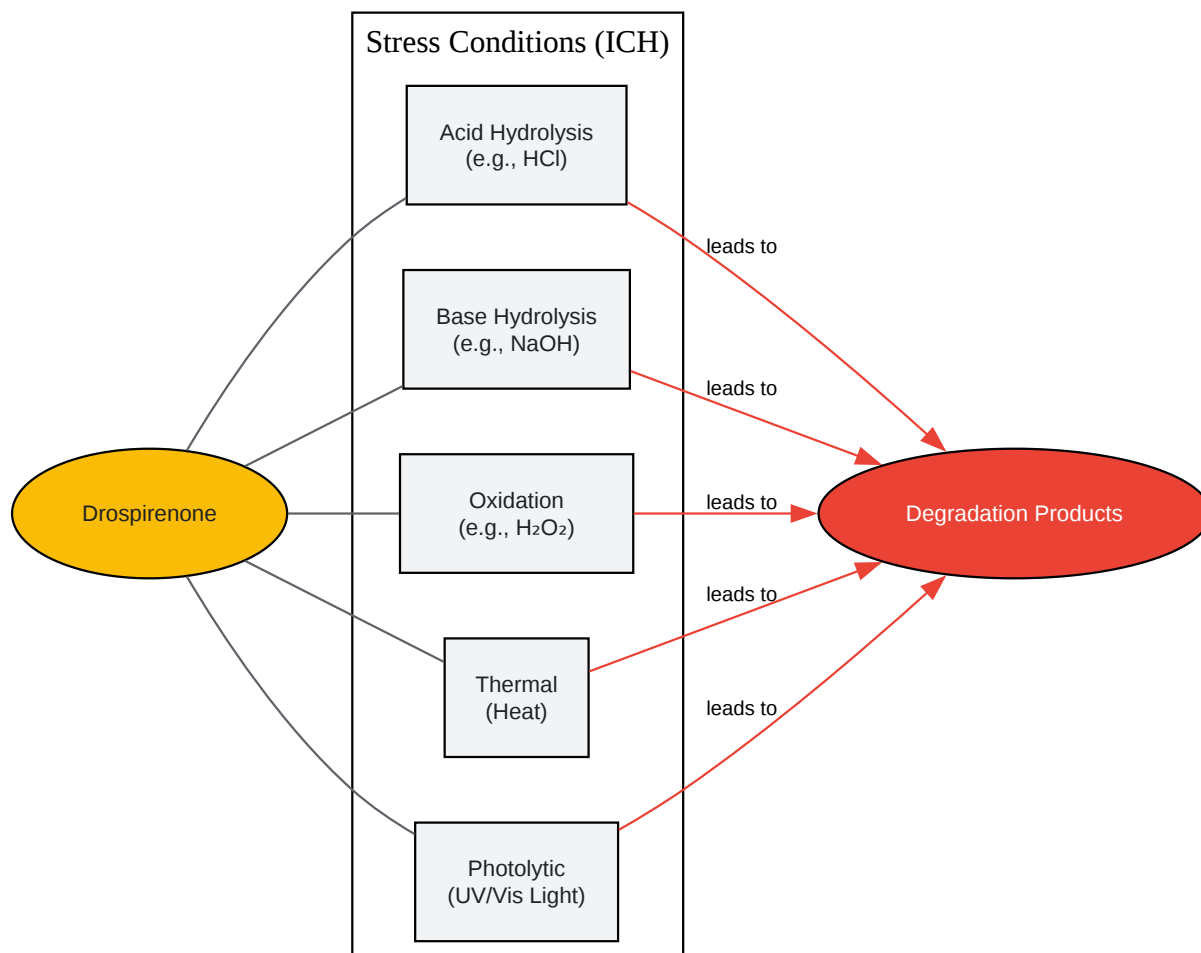
- Instrumentation: UV-Visible spectrophotometer.
- Solvent: Ethanol.
- λ_{max}: 274 nm.
- Standard Preparation: A stock solution of 400 µg/mL was prepared in ethanol, and further dilutions were made with distilled water.

- Assay Procedure: Tablet powder equivalent to 0.4 mg of **drospirenone** was dissolved in ethanol, sonicated, and diluted to achieve a final concentration of 40 µg/mL.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key processes in the validation of **drospirenone** analytical methods.





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